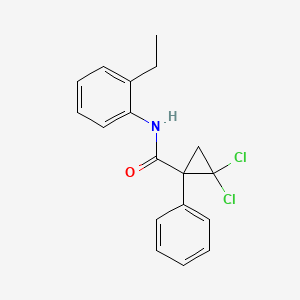![molecular formula C16H14F2N2O2 B5083430 N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5083430.png)
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide, also known as Dabrafenib, is a selective inhibitor of the BRAF kinase, which is a key component of the MAPK signaling pathway.
Mecanismo De Acción
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide works by selectively inhibiting the activity of the BRAF kinase, which is a key component of the MAPK signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. By inhibiting BRAF, N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide can reduce the activity of the MAPK pathway and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the activation of immune cells, such as T cells and natural killer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide is its selectivity for BRAF, which allows for targeted inhibition of the MAPK pathway. This makes it a useful tool for studying the role of this pathway in cancer and other diseases. However, its effectiveness can be limited by the development of resistance, which can occur through various mechanisms, such as the activation of alternative signaling pathways or the development of mutations in the BRAF gene.
Direcciones Futuras
There are several future directions for research on N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway, in order to overcome resistance and improve efficacy. Another area of research is the identification of biomarkers that can predict response to treatment, in order to personalize therapy and improve outcomes. Finally, there is interest in investigating the potential of N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide involves the reaction of 2,4-difluoroaniline with 2-methylbenzoic acid, followed by the coupling of the resulting product with N-(2-hydroxyethyl)acetamide. The final product is obtained after purification by column chromatography and crystallization.
Aplicaciones Científicas De Investigación
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide has been extensively studied for its therapeutic potential in the treatment of various cancers. It has been shown to be effective in the treatment of melanoma, non-small cell lung cancer, and thyroid cancer, among others. In addition, it has been used in preclinical studies to investigate the role of the MAPK pathway in cancer progression and to develop new targeted therapies.
Propiedades
IUPAC Name |
N-[2-(2,4-difluoroanilino)-2-oxoethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c1-10-4-2-3-5-12(10)16(22)19-9-15(21)20-14-7-6-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKPVSUWMILFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5083350.png)
![3-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5083358.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolecarboxamide](/img/structure/B5083362.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B5083375.png)




![methyl 4-[({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5083425.png)

![4-(4-cyclopentyl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5083434.png)
![2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide](/img/structure/B5083438.png)
![N-[4-(anilinosulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5083443.png)
![1-[4-methoxy-3-(methoxymethyl)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5083445.png)